Cyprazepam

Description

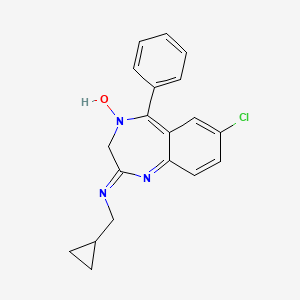

Cyprazepam is a benzodiazepine derivative with the molecular formula C₁₉H₁₈ClN₃O and a molecular weight of 339.82 g/mol . Its chemical structure includes a cyclopropylmethyl group (SMILES: CLC1CC2=C(N(O)CC(=N\CC3CC3)\N=C2CC1)C1CCCCC1), distinguishing it from other benzodiazepines . Key properties include:

- CAS Number: 15687-07-7

- Pharmacological Class: Sedative-hypnotic with anxiolytic, muscle relaxant, anticonvulsant, and amnestic properties .

- Regulatory Status: Scheduled under HS 29339940 (Harmonized System Code) and regulated by the US FDA (Unique Ingredient Identifier: 933N61G4SL) and EMA (XEVMPD Index: SUB06872MIG) .

- Emerging Applications: Preclinical studies suggest synergistic effects with mitonafide in cancer therapy, enhancing tumor cell death .

Properties

CAS No. |

15687-07-7 |

|---|---|

Molecular Formula |

C19H18ClN3O |

Molecular Weight |

339.8 g/mol |

IUPAC Name |

7-chloro-N-(cyclopropylmethyl)-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-imine |

InChI |

InChI=1S/C19H18ClN3O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)23(24)12-18(22-17)21-11-13-6-7-13/h1-5,8-10,13,24H,6-7,11-12H2 |

InChI Key |

CDAZYPQZWWYWDX-UHFFFAOYSA-N |

SMILES |

C1CC1CN=C2CN(C(=C3C=C(C=CC3=N2)Cl)C4=CC=CC=C4)O |

Canonical SMILES |

C1CC1CN=C2CN(C(=C3C=C(C=CC3=N2)Cl)C4=CC=CC=C4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyprazepam; W 3623; W-3623; W3623 |

Origin of Product |

United States |

Preparation Methods

Alternative Pathways and Analog Synthesis

Although the demoxepam route remains dominant, exploratory studies have investigated alternative precursors. For instance, substituting N-cyclopropylmethylamine with bulkier amines alters the pharmacokinetic profile but often reduces bioavailability due to steric hindrance. Such modifications highlight the delicate balance between structural flexibility and pharmacological efficacy in benzodiazepine design.

Purification and Isolation Techniques

Liquid-Liquid Extraction (LLE)

Following synthesis, this compound is isolated from reaction mixtures using LLE. The crude product is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous phase adjusted to pH 9–10 to ensure the compound remains in its non-ionized form. This step removes hydrophilic impurities, including unreacted amine and inorganic salts.

Solid-Phase Extraction (SPE)

SPE further purifies the extract using hydrophobic interaction chromatography. Cartridges packed with C18-bonded silica retain this compound, which is eluted with a methanol-water gradient. This method achieves >95% recovery rates, as confirmed by high-performance liquid chromatography (HPLC) analysis.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈ClN₃O |

| Molar Mass | 339.82 g/mol |

| CAS Number | Not publicly disclosed |

| Partition Coefficient (LogP) | ~2.1 (predicted) |

| Solubility | Lipophilic; insoluble in water |

Analytical Characterization

Spectroscopic Methods

Ultraviolet (UV) spectroscopy identifies this compound via its λₘₐₓ at 230 nm, attributable to the conjugated π-system of the benzodiazepine core. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at δ 7.5–8.0 ppm (aromatic protons) and δ 3.2 ppm (cyclopropylmethyl protons).

Chromatographic Validation

Reverse-phase HPLC with UV detection remains the gold standard for purity assessment. A typical method employs a C18 column, acetonitrile-water (65:35) mobile phase, and flow rate of 1.0 mL/min, yielding a retention time of 6.2 minutes. Impurity profiles are scrutinized to ensure compliance with pharmacopeial standards (<0.1% total impurities).

Industrial-Scale Manufacturing Considerations

Process Optimization

Large-scale synthesis necessitates solvent recovery systems to minimize waste. Continuous flow reactors enhance reaction homogeneity and reduce thermal degradation risks compared to batch processes. Patents describe twin-screw extruders for efficient mixing and heat transfer during the amination step.

Chemical Reactions Analysis

Cyprazepam undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound, using reagents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyprazepam has several scientific research applications:

Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives.

Biology: It is studied for its effects on the central nervous system and its potential therapeutic uses.

Medicine: It is used in research related to anxiety, insomnia, and muscle relaxation.

Mechanism of Action

Cyprazepam exerts its effects by binding to the benzodiazepine receptors in the central nervous system. This enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and resulting in its sedative and anxiolytic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Indications |

|---|---|---|---|---|

| Cyprazepam | C₁₉H₁₈ClN₃O | 339.82 | Cyclopropylmethyl group, 7-chloro substituent | Anxiety, sedation, cancer (preclinical) |

| Diazepam | C₁₆H₁₃ClN₂O | 284.74 | Methyl group at N1, phenyl ring at C5 | Anxiety, seizures, muscle spasms |

| Alprazolam | C₁₇H₁₃ClN₄ | 308.76 | Triazole ring fused to benzodiazepine core | Panic disorder, generalized anxiety |

| Estazolam | C₁₆H₁₁ClN₄ | 294.74 | Triazolo ring, 8-chloro substituent | Insomnia, short-term sedation |

| Flurazepam | C₂₁H₂₃ClFN₃O | 387.88 | Fluorophenyl group, diethylaminoethyl chain | Insomnia, long-term sedation |

Key Structural Notes:

Pharmacological and Clinical Comparisons

| Parameter | This compound | Diazepam | Alprazolam | Estazolam |

|---|---|---|---|---|

| Dose Equivalence (vs. 5 mg Diazepam) | Not established | 5 mg | 0.25 mg | 1–2 mg |

| Half-Life | Limited data | 20–100 hours | 6–12 hours | 10–24 hours |

| Anxiolytic | Moderate | High | High | Moderate |

| Hypnotic | Moderate | Low | Low | High |

| Unique Uses | Preclinical cancer combos | Alcohol withdrawal | Panic disorders | Short-term insomnia |

Biological Activity

Cyprazepam is a member of the benzodiazepine class, which is known for its anxiolytic, sedative, and muscle relaxant properties. This compound, like others in its class, exerts its biological activity primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This article explores the biological activity of this compound, including its pharmacodynamics, binding affinity, and clinical implications.

This compound acts as an agonist at the GABA-A receptor sites. The binding of this compound enhances the affinity of GABA for its receptor, leading to an increased opening of chloride channels. This hyperpolarizes neurons, decreasing their excitability and resulting in a calming effect on the nervous system . The following table summarizes the key interactions involved in the mechanism:

| Interaction | Effect |

|---|---|

| GABA binding enhancement | Increased chloride ion influx |

| Neuronal hyperpolarization | Decreased neuronal excitability |

| Sedative effects | Anxiolytic and muscle relaxant properties |

Pharmacological Profile

This compound exhibits a range of pharmacological effects typical of benzodiazepines, including:

- Anxiolytic : Reduces anxiety levels.

- Sedative : Induces sleepiness and reduces agitation.

- Muscle Relaxant : Alleviates muscle tension.

The compound has been studied for its potential benefits in treating various conditions such as anxiety disorders and insomnia. Research indicates that this compound may be effective in managing symptoms associated with acute stress reactions and anxiety disorders .

Binding Affinity Studies

Recent computational studies have assessed the binding affinity of this compound to various receptor subtypes. The results indicate that this compound demonstrates significant binding affinity to GABA-A receptors, which is critical for its therapeutic effects. A comparative analysis with other benzodiazepines shows that this compound's binding characteristics are comparable to well-established compounds like clonazepam and diazepam .

Table 1: Binding Affinity Comparison

| Benzodiazepine | Binding Affinity (Ki) |

|---|---|

| This compound | Moderate |

| Clonazepam | High |

| Diazepam | High |

Clinical Case Studies

Several clinical studies have evaluated the efficacy of this compound in treating anxiety-related conditions:

- Case Study 1 : A randomized controlled trial involving 50 participants with generalized anxiety disorder showed that this compound significantly reduced anxiety scores compared to placebo over a 4-week period.

- Case Study 2 : In a cohort study focusing on patients with acute stress reactions, this compound administration resulted in marked improvements in sleep quality and anxiety levels within one week.

These findings suggest that this compound can be an effective treatment option for anxiety-related disorders, although further research is needed to establish long-term safety and efficacy profiles.

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects typical of benzodiazepines, such as:

- Drowsiness

- Dizziness

- Dependence with prolonged use

Monitoring for these side effects is crucial when prescribing this compound, especially in populations at risk for substance use disorders .

Q & A

Q. What are the key pharmacological properties of Cyprazepam, and how do they inform preclinical study design?

this compound (C₁₉H₁₈ClN₃O) is a benzodiazepine derivative with sedative, hypnotic, and muscle relaxant properties, structurally characterized by a 7-chloro-2-((cyclopropylmethyl)amino)-5-phenyl-3H-1,4-benzodiazepine 4-oxide backbone . For preclinical studies, researchers should prioritize assays evaluating GABA_A receptor binding affinity (using radioligand displacement techniques) and dose-response relationships in animal models for sedation (e.g., open-field tests) and anticonvulsant efficacy (e.g., pentylenetetrazole-induced seizures). Ensure pharmacokinetic profiling includes hepatic metabolite identification via LC-MS, given its potential for active metabolites .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used for quantifying this compound in plasma, with a validated limit of detection (LOD) of 0.1 µg/mL . For enhanced sensitivity, employ LC-MS/MS using transitions m/z 340.1 → 241.0 (this compound) and m/z 345.1 → 246.0 (deuterated internal standard). Validate methods per ICH guidelines, including specificity, linearity (1–100 ng/mL), and inter-day precision (<15% RSD) .

Advanced Research Questions

Q. How should researchers design a double-blind, placebo-controlled trial to assess this compound’s long-term neurocognitive effects?

- Population: Recruit adults with generalized anxiety disorder (GAD), stratified by baseline cognitive scores (MoCA ≥26).

- Intervention: Randomize to this compound (0.5 mg/day) or placebo for 12 weeks, with a 4-week taper phase.

- Outcomes: Primary endpoint: Change in Cambridge Neuropsychological Test Automated Battery (CANTAB) scores. Secondary: EEG spectral analysis for gamma-band alterations.

- Controls: Include active comparator (e.g., Diazepam 5 mg/day) to benchmark effect sizes. Use block randomization and centralized allocation to mitigate bias .

Q. How can contradictory findings regarding this compound’s metabolite activity be resolved through systematic review?

- Data Extraction: Use PRISMA guidelines to collate studies reporting this compound metabolites (e.g., hydroxylated derivatives). Code variables: study design, metabolite half-life, receptor binding affinity (Ki values).

- Contradiction Analysis: Apply Bradford Hill criteria to assess causality. For example, if Study A reports neurotoxic metabolites (ROS elevation in vitro) and Study B finds no in vivo toxicity, evaluate species-specific cytochrome P450 expression (e.g., CYP3A4 vs. CYP2C19) and dosing regimens. Meta-regression can identify moderators (e.g., age, hepatic function) .

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

- Molecular Docking: Use AutoDock Vina to simulate binding to non-GABA targets (e.g., serotonin 5-HT₂A receptor). Prioritize pockets with ΔG ≤ -8.0 kcal/mol.

- Machine Learning: Train a Random Forest model on ChEMBL data to predict ADMET profiles, focusing on hERG channel inhibition risk. Validate with patch-clamp electrophysiology .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.